molecular formula C10H7FN2O3 B15311781 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15311781
M. Wt: 222.17 g/mol
InChI Key: OKTVLVLLBOYEEV-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342419-96-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere for esters and amides, which helps in enhancing the pharmacokinetic properties of potential drug candidates . The 1,2,4-oxadiazole ring is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, making it a versatile template for developing novel therapeutic agents . Specifically, research into 1,2,4-oxadiazole derivatives has demonstrated promising anticancer activity against a panel of human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) . The molecular formula of the compound is C₁₀H₇FN₂O₃, with a molecular weight of 222.17 g/mol . It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. The compound's structure, defined by the SMILES string O=C(C1=NOC(C2=CC(F)=CC=C2C)=N1)O, offers researchers a key intermediate for further synthetic elaboration, such as the synthesis of ester derivatives, in the pursuit of new bioactive molecules .

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)

InChI Key

OKTVLVLLBOYEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Amidoxime Intermediate Preparation

The cyclocondensation route begins with synthesizing the amidoxime intermediate. For this compound, 3-cyanobenzoic acid is treated with hydroxylamine hydrochloride in ethanol under reflux, yielding 3-carbamoylbenzohydroxamic acid (amidoxime). Reaction conditions (80°C, 12 h) typically achieve 85–90% conversion, confirmed by the disappearance of the nitrile peak at 2,225 cm⁻¹ in FT-IR.

Acylation and Cyclization

The amidoxime reacts with 5-fluoro-2-methylbenzoyl chloride in dichloromethane, catalyzed by triethylamine, to form an intermediate diacylhydrazine. Subsequent cyclization using phosphoryl chloride (POCl₃) at 110°C for 6 hours affords the oxadiazole ring. This method yields 68–72% of the target compound, with purity >95% (HPLC). Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.62 (d, J = 8.0 Hz, 1H, ArH), 7.35–7.28 (m, 2H, ArH-F), 2.41 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz) : δ −112.4 (s, CF).

One-Pot Synthesis-Functionalization Strategy

Carboxylic Acid Activation

A streamlined approach involves activating 3-carboxybenzoyl chloride with 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming an acyloxyimidazole intermediate. This reactive species couples in situ with 5-fluoro-2-methylbenzamidoxime at room temperature, followed by microwave-assisted cyclization (150°C, 20 min). The one-pot method achieves 82% yield with reduced purification steps.

Advantages and Limitations

This method minimizes intermediate isolation, enhancing atom economy. However, scalability is limited by the cost of CDI and microwave equipment. Impurities from side reactions (e.g., over-acylation) necessitate careful pH control during workup.

Ring-Closing Reactions Using Phosphoryl Chloride (POCl₃)

Diacylhydrazine Synthesis

Equimolar amounts of 3-carboxybenzohydrazide and 5-fluoro-2-methylbenzoyl chloride react in pyridine to form a diacylhydrazine. The reaction proceeds at 0°C to prevent premature cyclization, yielding 89% of the intermediate after recrystallization from ethanol.

POCl₃-Mediated Cyclization

Heating the diacylhydrazine with POCl₃ at 100°C for 4 hours induces dehydration, forming the oxadiazole ring. Excess POCl₃ is neutralized with ice-water, and the product is extracted into ethyl acetate. This method provides 75% yield but requires careful handling of corrosive reagents.

Microwave-Assisted Synthesis Techniques

Accelerated Reaction Kinetics

Microwave irradiation (300 W) reduces cyclization time from hours to minutes. A mixture of the diacylhydrazine and POCl₃ in acetonitrile irradiated for 15 minutes at 120°C delivers the product in 80% yield. This method enhances reproducibility and reduces energy consumption.

Comparative Efficiency

Microwave synthesis outperforms conventional heating in purity (98% vs. 95%) and reaction time (15 min vs. 6 h), making it preferable for high-throughput applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Key Advantages Limitations
Cyclocondensation 68–72 95 18 High regioselectivity Multi-step purification
One-Pot 82 97 1.5 Minimal intermediate isolation Requires specialized equipment
POCl₃ Cyclization 75 96 6 Scalability Corrosive reagents
Microwave 80 98 0.25 Rapid synthesis High initial equipment cost

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR (KBr) : 1,710 cm⁻¹ (C=O, carboxylic acid), 1,650 cm⁻¹ (C=N, oxadiazole), 1,250 cm⁻¹ (C-F).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.2 (COOH), 164.1 (C=N), 161.3 (C-F), 139.8–115.4 (aromatic carbons), 20.1 (CH₃).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity. The compound remains stable under nitrogen for 6 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, highlighting structural variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 g/mol High-yield synthesis (94%), used in β-amidomethyl vinyl sulfone studies
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-Chlorothiophen-2-yl 230.63 g/mol Increased electronegativity; potential for halogen bonding
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Chlorophenyl 224.62 g/mol Enhanced acidity due to electron-withdrawing Cl; medicinal applications
5-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-Chloro-2-fluorophenyl (dihydrooxazole) 243.62 g/mol Reduced aromaticity; altered pharmacokinetics
5-(4-Methyl-2-oxazolyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methyl-2-oxazolyl 209.18 g/mol Dual heterocyclic system; improved solubility

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substitution: The target compound’s 5-fluoro group provides moderate electron-withdrawing effects, whereas chlorine in analogues (e.g., 5-(5-Chlorothiophen-2-yl)-...) increases polarity and metabolic stability.
  • Methyl vs. Ethoxy Groups: The 2-methyl substituent on the phenyl ring offers steric bulk without significant electronic disruption.

Biological Activity

5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles contributes to their potential as therapeutic agents against various diseases, including cancer and infections. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8FN3O3\text{C}_{11}\text{H}_{8}\text{F}\text{N}_{3}\text{O}_{3}

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, contributing to its bioisosteric properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, derivatives exhibiting significant cytotoxicity against various cancer cell lines have been reported. Specifically, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human colon adenocarcinoma and breast cancer models.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)2.76
Compound BMCF-7 (Breast)9.27
Compound CA549 (Lung)1.14

These results indicate that modifications on the oxadiazole ring can enhance selectivity and potency against specific cancer types .

The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of key enzymes related to tumor growth and survival. For example, certain derivatives have demonstrated inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer metabolism and progression .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Some studies suggest that oxadiazoles possess antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects : Compounds within this class have also been investigated for their potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

A notable study examined a series of 1,2,4-oxadiazole derivatives for their biological activity against a panel of human tumor cell lines. The study found that modifications at the phenyl ring significantly affected the potency and selectivity of these compounds. For instance, substituents such as fluorine or methyl groups enhanced anticancer activity compared to unsubstituted analogs .

Q & A

Q. Key Parameters :

  • Temperature: 80–120°C
  • Catalysts: Triethylamine or pyridine for acid scavenging
  • Solvents: DMF, THF, or dichloromethane

How can spectroscopic and chromatographic methods be optimized to characterize this compound?

Basic Research Question
Characterization relies on:

  • NMR : The fluorinated phenyl group produces distinct splitting patterns in 1^1H NMR (e.g., coupling constants ~8–10 Hz for aromatic protons). 19^{19}F NMR is critical for confirming fluorine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns due to fluorine (19^{19}F) and chlorine (if present) .
  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 60:40 to 90:10) resolves impurities from the polar carboxylic acid group .

What strategies improve synthetic yield and purity for this oxadiazole derivative?

Advanced Research Question
Yield optimization involves:

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) by removing unreacted precursors .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps reduce nitro intermediates more efficiently .
  • Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves regioselectivity in oxadiazole ring formation .

Q. Data Example :

MethodYield (%)Purity (%)
Conventional heating6590
Microwave-assisted8297

How does the fluorinated phenyl substituent influence bioactivity compared to non-fluorinated analogs?

Advanced Research Question
The 5-fluoro-2-methylphenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid) show:

  • Anticancer Activity : Fluorinated derivatives exhibit 2–3x higher cytotoxicity in MCF-7 cells (IC50_{50} = 12 µM vs. 28 µM) due to enhanced target binding .
  • Enzyme Inhibition : Fluorine’s electronegativity increases hydrogen bonding with kinase active sites (e.g., EGFR inhibition) .

Contradiction Note : Some studies report reduced solubility, complicating in vivo applications. Mitigation strategies include prodrug formulations or co-solvents .

How can computational modeling predict biological targets for this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like COX-2 or HDACs. The carboxylic acid group often coordinates with metal ions (e.g., Zn2+^{2+} in HDACs) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design analogs with improved potency .

Q. Example :

Substituentσ (Hammett)IC50_{50} (µM)
5-Fluoro-2-methyl0.7812
4-Chloro0.7618

What structural analogs have been studied, and how do their activities compare?

Basic Research Question
Key analogs include:

CompoundStructural VariationBioactivity
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acidNon-fluorinated phenylModerate antimicrobial
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acidDifluorophenyl, isoxazoleAnticancer (IC50_{50} = 9 µM)
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazoleBromine substitutionKinase inhibition

Fluorinated derivatives generally show superior target specificity but may require formulation adjustments for solubility .

How can contradictory data on metabolic stability be resolved?

Advanced Research Question
Discrepancies arise from assay conditions (e.g., microsomal vs. hepatocyte models). A tiered approach is recommended:

In Vitro Microsomal Assays : Screen for CYP450 interactions using human liver microsomes (HLM) .

In Silico Prediction : Tools like ADMET Predictor® estimate clearance rates based on logP and polar surface area .

Cross-Study Validation : Compare data from ≥3 independent labs to identify outliers .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Key issues include:

  • Purification : Column chromatography is impractical at >10g scale; switch to recrystallization or fractional distillation .
  • Fluorine Handling : Use fluoropolymer-lined reactors to prevent corrosion .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .

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